molecular formula C7H6BrFN2O B11877451 4-Amino-3-bromo-5-fluorobenzamide CAS No. 1357943-94-2

4-Amino-3-bromo-5-fluorobenzamide

Cat. No.: B11877451
CAS No.: 1357943-94-2
M. Wt: 233.04 g/mol
InChI Key: GNGXWNIAPAVOIM-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-fluorobenzamide is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of benzamide, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-fluorobenzamide typically involves multiple steps. One common method starts with the nitration of 4-bromo-2-fluoroaniline, followed by reduction to obtain the corresponding amine. The final step involves the acylation of the amine with benzoyl chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzamides, nitrobenzamides, and alkylated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-3-bromo-5-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-bromo-5-fluorobenzamide
  • 4-Amino-3-chloro-5-fluorobenzamide
  • 4-Amino-3-bromo-5-chlorobenzamide

Comparison

Compared to similar compounds, 4-Amino-3-bromo-5-fluorobenzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with biological targets. The presence of both bromo and fluoro groups can enhance its stability and binding affinity in certain applications .

Biological Activity

4-Amino-3-bromo-5-fluorobenzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Molecular Structure:

  • Molecular Formula: C7H6BrF2N3O
  • Molecular Weight: 251.05 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amino group allows for hydrogen bonding, enhancing its affinity for target proteins.

Biological Activities

  • Anticancer Activity:
    • Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .
  • Enzyme Inhibition:
    • The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Preliminary data suggest that it may act as a selective inhibitor of Bruton's tyrosine kinase (Btk), which is implicated in several autoimmune diseases and cancers .
  • Antimicrobial Properties:
    • Research indicates that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of this compound on MCF-7 and PC-3 prostate cancer cell lines. The compound exhibited an IC50 of 0.27 mM against MCF-7 cells and 0.31 mM against PC-3 cells, demonstrating superior efficacy compared to existing treatments .

Case Study 2: Enzyme Inhibition Profile
In a comparative study involving various benzamide derivatives, this compound showed moderate inhibition of RET kinase activity, with implications for its use as a therapeutic agent in targeted cancer therapies .

Research Findings Summary

Biological ActivityObserved EffectsReference
AnticancerInduced apoptosis in MCF-7 cells; IC50 = 0.27 mM
Enzyme InhibitionSelective inhibition of Btk
AntimicrobialActive against multiple bacterial strains

Properties

CAS No.

1357943-94-2

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

4-amino-3-bromo-5-fluorobenzamide

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12)

InChI Key

GNGXWNIAPAVOIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)C(=O)N

Origin of Product

United States

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